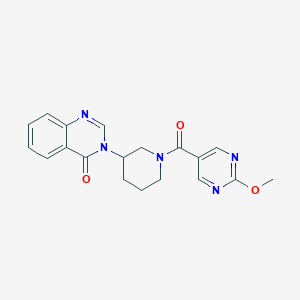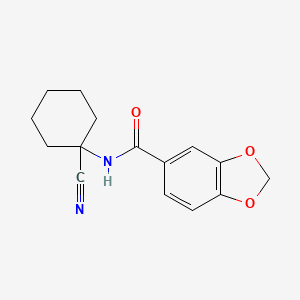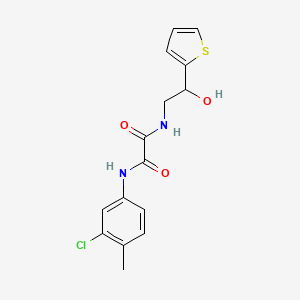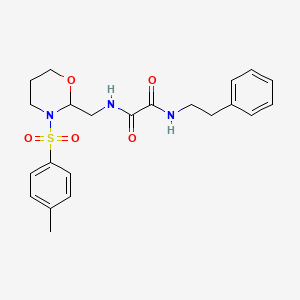
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C19H20N4O3. It is a quinazolinone derivative that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Anti-inflammatory Applications
Research has identified heterocyclic derivatives, including quinazolinone moieties, that have significant anti-inflammatory activities. These compounds have been found to inhibit prostaglandin with effects comparable to celecoxib, a reference control, indicating their potential as anti-inflammatory agents (Fahmy et al., 2012).
Biofilm Inhibition
Quinazolinone derivatives have shown efficacy in inhibiting biofilm formation against both Gram-positive and Gram-negative bacteria. Specific analogues demonstrated low toxicity in human cells and inhibited biofilm formation efficiently in methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in addressing bacterial resistance through biofilm inhibition (Rasapalli et al., 2020).
Insecticidal Efficacy
Novel bis quinazolinone derivatives have been synthesized and tested for their insecticidal efficacy. The structural features and the insecticidal potential of these compounds highlight their application in pest control strategies, offering an alternative to traditional insecticides (El-Shahawi et al., 2016).
Antihypertensive Agents
Piperidine derivatives incorporating a quinazoline ring system have been prepared and evaluated for their antihypertensive activity. Certain compounds produced strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antimicrobial Activity
Pyridine derivatives, including those related to quinazolinone structures, have been synthesized and assessed for their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, showcasing the potential for development into antimicrobial agents (Patel et al., 2011).
Analgesic and Anti-inflammatory Activities
Synthesized 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been investigated for their analgesic and anti-inflammatory activities. Certain compounds showed potent activity, highlighting their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).
properties
IUPAC Name |
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-19-20-9-13(10-21-19)17(25)23-8-4-5-14(11-23)24-12-22-16-7-3-2-6-15(16)18(24)26/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHKVRVGORXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)



![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)


![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)
